
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is involved in the synthesis of various heterocyclic compounds. The cycloaddition reactions involving compounds with oxadiazolyl azide and quinazolinone azide groups are essential for creating novel heterocycles like 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones, which are vital in medicinal chemistry and materials science (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007).
Molecular Rearrangement Studies
The chemical structure of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is significant in studying molecular rearrangements. Transformations like the conversion of isoxazole-3-carboxylic acids into oxadiazoles through rearrangement show the compound's utility in exploring new chemical pathways and understanding reaction mechanisms (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antitumor Activity
Compounds bearing the 1,2,4-oxadiazole ring, related structurally to 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been synthesized and shown to possess significant antitumor activity. This underscores the potential use of such compounds in the development of new cancer therapies (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the intermediate 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one, which is then reacted with anthranilic acid to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "m-tolyl hydrazine", "acetic anhydride", "sodium acetate", "chloroacetic acid", "sodium hydroxide", "thionyl chloride", "anthranilic acid", "triethylamine", "4-dimethylaminopyridine", "N,N-dimethylformamide", "ethyl acetate", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one", "a. React 2,5-dimethylphenylamine with m-tolyl hydrazine in the presence of acetic anhydride and sodium acetate to form 3-(m-tolyl)-1,2,4-oxadiazol-5-amine.", "b. React 3-(m-tolyl)-1,2,4-oxadiazol-5-amine with chloroacetic acid and sodium hydroxide to form 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one.", "c. React 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one with thionyl chloride to form 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-ol.", "d. React 3-(m-tolyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-ol with triethylamine and 4-dimethylaminopyridine in N,N-dimethylformamide to form 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one.", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. React 3-(2,5-dimethylphenyl)-1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)prop-2-en-1-one with anthranilic acid in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane to form the final product." ] } | |
CAS RN |
1207056-17-4 |
Product Name |
3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C26H22N4O3 |
Molecular Weight |
438.487 |
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3 |
InChI Key |
SKILLHDYANAGLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629506.png)
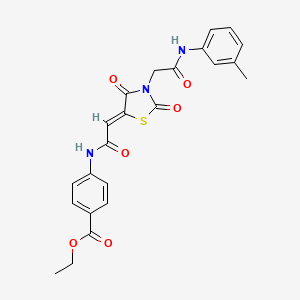
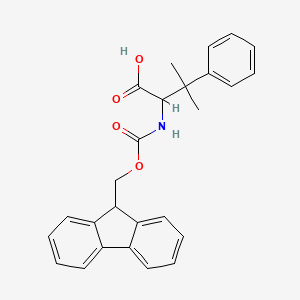
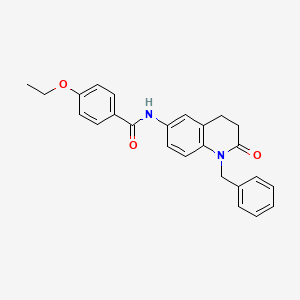

![[3-(Methylamino)phenyl]methanol](/img/structure/B2629515.png)
![2-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2629517.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2629518.png)
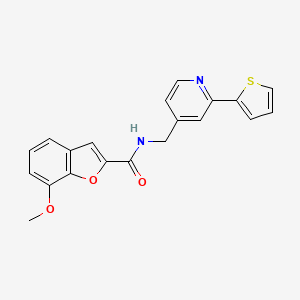
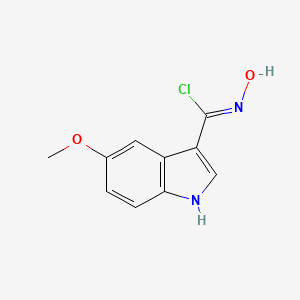
![9-Phenyl-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2629523.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2629529.png)